molecular formula C17H15NO2 B11849456 Phenethyl indolizine-7-carboxylate

Phenethyl indolizine-7-carboxylate

Cat. No.: B11849456
M. Wt: 265.31 g/mol
InChI Key: BIJURUMROFSQED-UHFFFAOYSA-N
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Description

Phenethyl indolizine-7-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the indolizine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolizines, including phenethyl indolizine-7-carboxylate, can be achieved through various methods. Classical methodologies such as the Scholtz or Chichibabin reactions have been widely used. These methods typically involve the cyclization of 2-alkylpyridines or pyrrole derivatives under oxidative conditions . Recent advances have introduced transition metal-catalyzed reactions and oxidative coupling approaches, which offer more efficient and selective synthesis routes .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: Phenethyl indolizine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated indolizines, alkylated or arylated derivatives.

Mechanism of Action

The mechanism of action of phenethyl indolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indolizine core can interact with enzymes, receptors, and other biomolecules, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The phenethyl group can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity.

Comparison with Similar Compounds

Phenethyl indolizine-7-carboxylate can be compared with other indolizine derivatives and similar nitrogen-containing heterocycles:

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2-phenylethyl indolizine-7-carboxylate

InChI

InChI=1S/C17H15NO2/c19-17(20-12-9-14-5-2-1-3-6-14)15-8-11-18-10-4-7-16(18)13-15/h1-8,10-11,13H,9,12H2

InChI Key

BIJURUMROFSQED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C2=CC3=CC=CN3C=C2

Origin of Product

United States

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